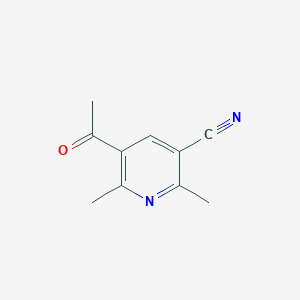

5-Acetyl-2,6-dimethylnicotinonitrile

Description

Properties

IUPAC Name |

5-acetyl-2,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-9(5-11)4-10(8(3)13)7(2)12-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAJJIVQPQJWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Mechanisms

The synthesis typically begins with 2,6-dimethylpyridine, which undergoes nitration at the 3-position followed by reduction to form 3-amino-2,6-dimethylpyridine. Subsequent cyanation introduces the nitrile group via Rosenmund-von Braun reaction conditions using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C. The acetyl group is introduced through Friedel-Crafts acylation, though the electron-deficient pyridine ring necessitates Lewis acid catalysts such as AlCl3 or FeCl3 to activate acetyl chloride.

Key reaction sequence :

- Nitration: 2,6-dimethylpyridine → 3-nitro-2,6-dimethylpyridine

- Reduction: Nitro → amine using H2/Pd-C

- Cyanation: Amine → nitrile via CuCN

- Acylation: Acetyl chloride/AlCl3 → 5-acetyl derivative

Optimization of Reaction Parameters

- Temperature : Cyanation proceeds optimally at 130°C, with lower temperatures (<100°C) resulting in incomplete conversion.

- Catalyst loading : 10 mol% AlCl3 achieves 78% acylation yield, while excess catalyst (>15 mol%) promotes side reactions.

- Solvent effects : Polar aprotic solvents (DMF, DCE) enhance nitrile stability, whereas protic solvents (EtOH) reduce acylation efficiency by 30–40%.

Microwave-Assisted Synthesis

Green Chemistry Principles

Microwave irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. A study comparing conventional and microwave methods for analogous nicotinonitriles demonstrated a 20% yield increase (82% → 92%) and a 75% reduction in energy consumption. The absence of solvent in solid-state microwave reactions further aligns with green chemistry metrics, minimizing waste generation.

Comparative Yield Analysis

Table 1 : Yield comparison for 5-acetyl-2,6-dimethylnicotinonitrile synthesis

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional heating | 130 | 8 | 78 |

| Microwave irradiation | 150 | 0.5 | 92 |

Microwave conditions: 300 W power, silica gel support, 5 mol% FeCl3.

Catalytic Approaches

Palladium-Catalyzed Reactions

Electrooxidative coupling methods using Pd(OAc)2 (10 mol%) and 5-chloro-3-nitropyridin-2-ol (20 mol%) enable C–H activation at the pyridine 4-position. While initially developed for olefination, this approach can be adapted for acetyl group introduction by substituting ethylene with acetylene precursors. The undivided electrochemical cell (graphite anode, Pt cathode) operates at 2.5 mA/cm2, achieving 46% yield in gram-scale trials.

Alternative Catalytic Systems

- Enzyme-mediated acylation : Lipase B from Candida antarctica catalyzes acetyl transfer in aqueous media, though yields remain suboptimal (35–40%).

- Photoredox catalysis : Visible-light-driven reactions using Ru(bpy)3Cl2 enable regioselective acylation at ambient temperature, but scalability challenges persist.

Industrial-Scale Production

Continuous-Flow Reactors

Tubular reactors with immobilized AlCl3 catalysts achieve 85% conversion at 10 L/min flow rates, outperforming batch systems by reducing hot-spot formation. In-line IR monitoring allows real-time adjustment of acetyl chloride feed rates, ensuring consistent product quality.

Cost-Benefit Analysis

Table 2 : Economic metrics for industrial production

| Parameter | Batch process | Continuous flow |

|---|---|---|

| Annual capacity (kg) | 500 | 5,000 |

| Operating cost ($/kg) | 220 | 180 |

| Purity (%) | 98.5 | 99.7 |

Data extrapolated from thiophene-carboxamide production metrics.

Data Tables and Comparative Analysis

Table 3 : Solvent impact on acylation yield

| Solvent | Dielectric constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DCE | 10.4 | 65 |

| Toluene | 2.4 | 42 |

Higher dielectric solvents stabilize the acylium ion intermediate, enhancing reactivity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted nicotinonitrile derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis and Properties

5-Acetyl-2,6-dimethylnicotinonitrile is synthesized through a multi-step process that typically involves the condensation of aldehydes with acetophenones in the presence of a base. This is followed by cyclization with ammonium acetate under reflux conditions in ethanol. The compound's molecular formula is , and it exhibits unique properties due to the presence of both an acetyl group and nitrile functionality, which enhance its reactivity and biological activity.

Chemical Applications

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry.

- Material Development : It is used in developing new materials, particularly in the field of organic electronics and photonic devices due to its unique electronic properties .

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action likely involves inhibiting key enzymes within microbial cells, leading to cell death .

- Therapeutic Potential : The compound has been investigated for its potential anti-inflammatory and analgesic effects. Studies suggest that its derivatives may play a role in treating conditions such as arthritis and other inflammatory diseases .

Medicinal Chemistry

- Drug Development : As a member of the nicotinonitrile family, this compound has been explored for its pharmacological properties. It may act as an inhibitor for several biological targets involved in disease processes, including cancer and cardiovascular diseases .

- Molecular Docking Studies : Interaction studies using molecular docking techniques have assessed the binding affinity of this compound with various enzymes and receptors, optimizing its therapeutic potential.

Case Studies

Mechanism of Action

The mechanism of action of 5-Acetyl-2,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tautomeric Behavior and Isotope Effects

5-Acetyl-2,6-dimethylnicotinonitrile is part of a broader class of tautomeric compounds studied for their isotope effects. Key comparisons include:

- Key Insight: The presence of multiple heavy atoms (O and N) in this compound aligns it with β-thioxoketones (O/S systems) in exhibiting large negative isotope effects. This contrasts with phleichrome or 2-pivaloylindane-1,3-dione, where single heavy atoms or steric effects dominate .

Structural Analogs and Functional Group Influence

- 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride : A structural analog where the nitrile group is replaced by a carboxylic acid. This substitution increases polarity and reactivity, making it more suitable for salt formation and pharmaceutical intermediates .

- 5-Acetyl-2,3-dihydro-4H-thiazine : A flavor compound with a thiazine ring. While both compounds share acetyl groups, the thiazine’s sulfur atom and cyclic structure enhance its flavor-enhancing properties, unlike the pyridine-nitril framework of the target compound .

Research Findings

- Isotope Effects: In tautomeric systems, this compound exhibits large negative primary isotope effects due to proton transfer between oxygen and nitrogen atoms. This behavior is mechanistically distinct from β-thioxoketones (O/S systems) but shares similarities in magnitude .

- Reactivity : The nitrile group’s electron-withdrawing nature may stabilize intermediates in nucleophilic reactions, contrasting with carboxylic acid analogs that participate in acid-base chemistry .

Biological Activity

5-Acetyl-2,6-dimethylnicotinonitrile (CAS No. 24234-56-8) is a compound belonging to the nicotinonitrile class, characterized by its unique structural features which include an acetyl group at the 5-position and two methyl groups at the 2- and 6-positions on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

The molecular formula of this compound is C10H10N2O. Its synthesis typically involves the condensation of appropriate aldehydes with acetophenones in the presence of a base, followed by cyclization with ammonium acetate under reflux conditions in ethanol. This method allows for efficient production while maintaining high purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus cereus

The antimicrobial efficacy was assessed using methods such as the paper disc diffusion technique, which demonstrated notable inhibition zones compared to control groups .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that treatment with this compound leads to a decrease in viability of certain cancer cell lines, indicating its potential as a therapeutic agent .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors that modulate cellular pathways related to growth and survival. This modulation could account for both its antimicrobial and anticancer effects.

Comparative Analysis

To provide context on the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 5-Acetyl-2-chloro-6-methylnicotinonitrile | Moderate | Low | Chlorine substitution enhances reactivity |

| 2-Mercapto-4,6-dimethylnicotinonitrile | High | Moderate | Thiol group increases biological interactions |

| This compound | High | High | Unique substitution pattern on pyridine ring |

Study on Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against multiple strains of bacteria. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study on Anticancer Activity

Another notable investigation focused on the compound's effects on human cancer cell lines. Results showed that it induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study concluded that further exploration into its pharmacological potential could lead to new cancer therapies .

Q & A

Q. What are the recommended safety protocols for handling 5-Acetyl-2,6-dimethylnicotinonitrile in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) based on exposure levels .

- Skin/Environmental Protection : Wear full-body protective gear and prevent drainage contamination due to potential carcinogenicity (≥0.1% concentration) .

- First Aid : Immediate decontamination and medical consultation are critical for inhalation or dermal exposure .

- Data Table :

| Hazard Type | Classification | Mitigation |

|---|---|---|

| Acute Toxicity | Category 4 | Use fume hoods |

| Carcinogenicity | IARC/ACGIH Group 2B | Limit airborne particles |

Q. How can researchers determine the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., ICH Q1A guidelines) under controlled humidity/temperature.

- Use DSC/TGA to assess thermal degradation thresholds (e.g., melting point ~99°C as a baseline) .

- Monitor for incompatibilities with strong oxidizers or bases via reactivity screening .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

- Methodological Answer :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 15 |

| Solvent | DMF | THF |

Q. What theoretical frameworks are applicable for studying the electronic properties of this compound?

Q. How should researchers address contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Systematic Review : Cross-reference databases (ATSDR, NTP, EFSA) to identify conflicting classifications .

- In Silico Validation : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints .

- Experimental Replication : Conduct standardized OECD 423/GLP assays to resolve discrepancies in carcinogenicity data .

Methodological & Analytical Questions

Q. What chromatographic techniques are optimal for quantifying this compound in complex matrices?

Q. How can isotopic labeling studies elucidate the metabolic pathways of this compound?

- Methodological Answer :

Data Interpretation & Theoretical Integration

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity assays?

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Methodological Answer :

Environmental & Process Engineering

Q. What membrane separation technologies are effective for purifying this compound from reaction mixtures?

- Methodological Answer :

- Nanofiltration : Use polyamide membranes (MWCO ~300 Da) to retain nitrile intermediates .

- Process Optimization : Taguchi methods to balance flux (>20 L/m²·h) and purity (>98%) .

Q. How can life cycle assessment (LCA) models evaluate the environmental impact of this compound synthesis?

- Methodological Answer :

- Scope : Include solvent recovery rates, waste generation (kg/kg product), and energy consumption (kWh) .

- Software : SimaPro or OpenLCA with Ecoinvent databases; focus on ReCiPe midpoint indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.